molecular formula C16H17ClN2O2 B2875748 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1394787-60-0

2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2875748
CAS No.: 1394787-60-0
M. Wt: 304.77
InChI Key: ICOROMMBODIWPB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide selectively binds to and inhibits the activity of mGluR1, which is primarily expressed in the brain and spinal cord. mGluR1 activation has been implicated in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability and survival.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the central nervous system, including the regulation of neurotransmitter release, calcium signaling, and gene expression. It has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, its efficacy and potency may vary depending on the experimental conditions and the specific cell types or animal models used.

Future Directions

Future research on 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide could focus on elucidating its precise mechanisms of action and exploring its potential therapeutic applications in various neurological disorders. Additionally, further studies could investigate the effects of this compound on other physiological systems and the potential for off-target effects.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide involves the reaction of 4-chlorobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a base catalyst, followed by the addition of oxolane-3-carboxaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained by esterification of the carboxylic acid with ethanol.

Scientific Research Applications

2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and chronic pain.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-12-3-1-10(2-4-12)13-7-14(13)16(20)19-15(8-18)11-5-6-21-9-11/h1-4,11,13-15H,5-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOROMMBODIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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